1-Bromo-4-(trans-4-butylcyclohexyl)benzene (CAS: 516510-78-4) is a highly specialized, halogenated building block essential for the industrial synthesis of advanced nematic and smectic liquid crystal (LC) materials. Structurally, it combines an active bromophenyl group with a flexible trans-4-butylcyclohexyl moiety, providing the rigid, rod-like (calamitic) molecular geometry required for mesophase stability [1]. In commercial procurement, it serves as a primary precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to produce high-performance LC monomers, such as fluorinated phenylcyclohexanes and biphenyls. These downstream mesogens are critical components in fast-response thin-film transistor liquid crystal displays (TFT-LCDs) and emerging blue phase display technologies, where precise control over dielectric anisotropy and optical birefringence is mandatory [1].
Generic substitution of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene with its close structural analogs is impossible in commercial LC manufacturing due to the extreme sensitivity of mesophase thermodynamics to molecular geometry. Replacing the four-carbon butyl chain with a three-carbon (propyl) or five-carbon (pentyl) homolog fundamentally alters the clearing temperature, rotational viscosity, and elastic constants of the downstream mesogen due to the well-documented 'odd-even effect'[1]. Furthermore, substitution with mixed cis/trans isomers is catastrophic for performance; the cis conformation introduces a structural kink that destroys the linear calamitic shape, thereby suppressing the nematic phase and drastically lowering the clearing point[1]. Consequently, strict procurement of the pure trans-butyl derivative is mandatory to ensure reproducible transition temperatures in the final display material formulation.
The linearity of the trans-4-butylcyclohexyl group is an absolute requirement for generating stable nematic phases. When compared to the cis isomer or mixed-isomer batches, the pure trans configuration maintains the rod-like molecular shape necessary for parallel alignment in liquid crystals[1]. Studies on downstream phenylcyclohexane derivatives demonstrate that introducing even small percentages of the cis isomer drastically depresses the nematic-to-isotropic transition temperature (Tc) and can completely abolish the mesophase, resulting in an isotropic liquid at room temperature. Procurement specifications typically demand >99.5% trans purity to ensure that the resulting LC monomers meet the strict thermal stability and dielectric anisotropy requirements for commercial displays [1].
| Evidence Dimension | Nematic phase stability and clearing temperature (Tc) |
| Target Compound Data | Pure trans isomer (maintains high Tc and broad nematic range in downstream mesogens) |
| Comparator Or Baseline | cis isomer or mixed isomers |
| Quantified Difference | cis isomers induce a severe depression of Tc (often >50°C drop) or complete loss of the nematic phase |
| Conditions | Evaluation of downstream phenylcyclohexane LC monomers in display formulations |
Buyers must prioritize high trans isomeric purity to prevent the collapse of the nematic phase and ensure the thermal reliability of the final liquid crystal mixture.
In the design of nematic liquid crystals, the length of the terminal alkyl chain is not arbitrary. The transition from a propyl (C3) or pentyl (C5) chain to a butyl (C4) chain exhibits a pronounced 'odd-even effect,' which dictates alternating values in clearing temperatures, birefringence, and rotational viscosity [1]. Downstream mesogens synthesized from the butyl (even) precursor exhibit distinct thermodynamic phase boundaries and elastic constants compared to their odd-chain counterparts. Because modern TFT-LCD mixtures are precisely calibrated blends of multiple homologs to achieve a specific operating temperature range and switching speed, substituting the butyl precursor with a propyl or pentyl analog will shift the thermodynamic profile, rendering the final mixture out of specification [1].
| Evidence Dimension | Thermodynamic phase boundaries (Clearing temperature, Tc) |
| Target Compound Data | Butyl (C4, even chain) derivatives |
| Comparator Or Baseline | Propyl (C3) or Pentyl (C5, odd chain) derivatives |
| Quantified Difference | Distinct, alternating shifts in Tc and entropy of transition due to the odd-even parity of the terminal alkyl chain |
| Conditions | Homologous series of phenylcyclohexane liquid crystals |
Procurement cannot treat alkyl homologs as interchangeable; the specific butyl chain is required to hit exact thermodynamic and optical targets in complex LC formulations.
For the industrial synthesis of extended liquid crystal cores (e.g., biphenyls or terphenyls), the choice of the halogen handle is a critical procurement factor. While 1-Iodo-4-(trans-4-butylcyclohexyl)benzene offers higher intrinsic reactivity in palladium-catalyzed cross-coupling reactions, it suffers from lower chemical stability (susceptibility to photolytic degradation) and significantly higher procurement costs[1]. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene provides the optimal balance: it is highly stable under standard storage conditions and delivers excellent, reproducible yields (>85-90%) in standard Suzuki-Miyaura protocols using optimized palladium catalysts [1]. This makes the bromo derivative the industry standard for scalable, cost-effective manufacturing of advanced mesogens.
| Evidence Dimension | Balance of cross-coupling reactivity and precursor stability/cost |
| Target Compound Data | Bromo derivative (high stability, >85% coupling yields, cost-effective) |
| Comparator Or Baseline | Iodo derivative (higher reactivity but lower stability and higher cost) |
| Quantified Difference | Bromo provides sufficient reactivity for high-yield Suzuki couplings while avoiding the high cost and photolytic instability of the iodo analog |
| Conditions | Palladium-catalyzed cross-coupling in industrial LC synthesis |
The bromo compound is the preferred procurement choice for scaling up LC monomer production, offering the best compromise between synthetic efficiency and raw material cost.
Due to its strict trans-isomeric purity and specific butyl chain length, this compound is the ideal precursor for synthesizing nematic liquid crystal monomers used in Thin-Film Transistor (TFT) displays. It ensures the final mixture achieves the precise clearing temperatures and rotational viscosities required for fast-response screens [1].
The stable bromo-handle allows for efficient Suzuki-Miyaura cross-coupling with fluorinated phenylboronic acids. This is critical for manufacturing advanced mesogens with negative or precisely tuned positive dielectric anisotropy, which are essential for modern active-matrix display technologies [1].
The rigid calamitic geometry provided by the trans-4-butylcyclohexylphenyl core is highly suitable for formulating blue phase liquid crystals. The specific chain length helps stabilize the delicate double-twist cylinder structures required for next-generation, sub-millisecond response displays[1].
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